3-Formylbenzoyl chloride
Overview
Description
3-Formylbenzoyl chloride is a chemical compound with the molecular formula C8H5ClO2 . It has an average mass of 168.577 Da and a Monoisotopic mass of 167.997803 Da .
Molecular Structure Analysis
The molecular structure of 3-Formylbenzoyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Formylbenzoyl chloride has a predicted boiling point of 269.6±23.0 °C and a predicted density of 1.322±0.06 g/cm3 .Scientific Research Applications
Selective Reactions with α-Aryl Wittig Reagents
- Study: The benzylic Wittig reagents were found to react with 4-formylbenzoyl chloride, showing selective attack at the formyl group. This specificity is not observed with non-stabilized ylids or stabilized ylid.
- Significance: This research highlights the unique reactivity of 3-Formylbenzoyl chloride with specific Wittig reagents, opening avenues for selective synthesis in organic chemistry.
- Source: (Wätjen, Dahl, & Buchardt, 1983)
Stabilization of Analogous Compounds
- Study: Research has shown that silicon analogs of formyl chloride, which are unstable at room temperature, can be stabilized using Lewis donor-acceptor ligands.
- Significance: This stabilization process is significant for the development of stable acyclic silacarbonyl compounds and could have implications for the use of 3-Formylbenzoyl chloride in similar stabilization efforts.
- Source: (Ghadwal et al., 2012)
Synthesis of Poly(3-hydroxybenzoate)
- Study: Poly(3-hydroxybenzoate) was synthesized using 3-(trimethylsiloxy)benzoyl chloride. This process involved bulk condensation and yielded high molecular weights.
- Significance: The synthesis of poly(3-hydroxybenzoate) using 3-Formylbenzoyl chloride derivatives demonstrates its potential in polymer chemistry, particularly in creating materials with specific molecular weights and properties.
- Source: (Kricheldorf, Zang, & Schwarz, 1982)
Electrochemistry of Ionic Liquids
- Study: Investigation of the electrochemistry of ionic liquids identified impurity chloride and demonstrated a method to eliminate it, relevant for understanding the behavior of 3-Formylbenzoyl chloride in such environments.
- Significance: This study is significant for understanding the electrochemical behavior of 3-Formylbenzoyl chloride in ionic liquid systems.
- Source: (Xiao & Johnson, 2003)
Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives
- Study: A synthetic route to 3-formylbenzenesulfonyl chloride derivatives was developed, showcasing the versatility of 3-Formylbenzoyl chloride in creating sulfonyl chloride derivatives.
- Significance: This method demonstrates the potential of 3-Formylbenzoyl chloride in synthesizing a range of organic compounds, which can be useful in various chemical applications.
- Source: (Bao et al., 2017)
Safety And Hazards
The safety data sheet for a similar compound, Benzoyl chloride, indicates that it is a combustible liquid that is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .
properties
IUPAC Name |
3-formylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRJKXBZVUZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570369 | |
Record name | 3-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylbenzoyl chloride | |
CAS RN |
75650-38-3 | |
Record name | 3-Formylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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